molecular formula C7H5F2NO B573660 2-Amino-4,5-difluorobenzaldehyde CAS No. 172843-46-8

2-Amino-4,5-difluorobenzaldehyde

Cat. No.: B573660
CAS No.: 172843-46-8
M. Wt: 157.12
InChI Key: BGMQLFXMHIFJKV-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of amino and aldehyde functional groups along with two fluorine atoms on the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent reduction to introduce the amino group . The fluorine atoms can be introduced via halogen exchange reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production of 2-Amino-4,5-difluorobenzaldehyde may involve large-scale halogen exchange reactions and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2,4-Difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde

Comparison: 2-Amino-4,5-difluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups along with two fluorine atoms on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

2-amino-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQLFXMHIFJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665514
Record name 2-Amino-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172843-46-8
Record name 2-Amino-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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